Methyl 2-bromo-2-cyanoacetate
Description
Significance of the α-Bromocyanoacetate Moiety in Organic Synthesis
The α-bromocyanoacetate moiety is a powerful tool for synthetic chemists, primarily due to its ability to participate in a variety of reactions that form new carbon-carbon and carbon-heteroatom bonds. The presence of both a bromine atom, which is a good leaving group, and a cyano group, which is strongly electron-withdrawing, activates the α-carbon for nucleophilic attack. This dual functionality allows for the introduction of both a cyano and an ester group into a molecule in a single synthetic step.
These compounds are frequently employed in:
Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a wide array of nucleophiles, including amines, thiols, and alkoxides, leading to the formation of diverse substituted cyanoacetates.
Condensation Reactions: They can react with aldehydes and ketones to yield α,β-unsaturated nitriles.
Cyclization Reactions: α-Bromocyanoacetate esters are precursors for the synthesis of various heterocyclic compounds, such as pyrroles and thiophenes, when reacted with suitable reagents.
Multi-component Reactions: Their reactivity makes them ideal candidates for one-pot reactions involving multiple starting materials to construct complex molecular architectures efficiently.
The versatility of the α-bromocyanoacetate moiety has been demonstrated in the synthesis of biologically active molecules and other functional organic materials. solubilityofthings.com For instance, they serve as building blocks in the preparation of amino acids and various heterocyclic systems. solubilityofthings.com
Overview of Methyl 2-bromo-2-cyanoacetate within the Context of Reactive Intermediates
This compound, with the chemical formula C4H4BrNO2, is a prominent member of the α-bromocyanoacetate ester family. molbase.com Its structure, featuring a methyl ester group, distinguishes it from its ethyl counterpart, which can influence reaction kinetics due to steric differences. Generally, methyl esters may exhibit faster reaction rates.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 31253-11-9 |
| Molecular Formula | C4H4BrNO2 |
| Molecular Weight | 177.98 g/mol |
| Synonyms | Methyl bromo(cyano)acetate, Bromo-cyano-acetic acid methyl ester |
Data sourced from multiple references. molbase.comchemicalbook.com
The high reactivity of this compound stems from the electronic effects of its functional groups. The electron-withdrawing nature of the cyano and ester groups enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The bromine atom acts as an excellent leaving group, facilitating these substitution reactions. This inherent reactivity makes this compound a valuable reactive intermediate in organic synthesis.
Its utility is further highlighted in its role in the formation of complex structures. For example, it has been used in Ru-catalyzed coupling reactions with aniline (B41778) derivatives to assemble α-cyano esters. organic-chemistry.org The synthesis of this compound itself is typically achieved through the bromination of methyl cyanoacetate (B8463686). lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c1-8-4(7)3(5)2-6/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPGZMIRSBUKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291499 | |
| Record name | methyl bromo(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31253-11-9 | |
| Record name | NSC75984 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl bromo(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Bromo 2 Cyanoacetate and Analogous α Brominated Cyanoacetates
Direct Halogenation Approaches to α-Bromocyanoacetate Esters
The most common route to α-bromocyanoacetate esters is through the direct bromination of the corresponding cyanoacetate (B8463686) ester. This approach leverages the acidity of the α-hydrogen, which is activated by the adjacent cyano and ester groups.
α-Bromination of Cyanoacetate Esters using Halogenating Agents (e.g., Br₂, NBS)
The direct bromination of cyanoacetate esters is typically accomplished using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via an enolate intermediate, which is stabilized by the electron-withdrawing nature of the cyano and ester functionalities.
The use of molecular bromine is a well-established method. sci-hub.se For instance, the bromination of ethyl cyanoacetate with bromine in a solvent like acetic acid or carbon tetrachloride is a common procedure. The reaction is often carried out at ambient temperatures.
N-bromosuccinimide (NBS) serves as a popular alternative to molecular bromine, often favored for its ease of handling and selectivity. researchgate.netpsu.edu NBS can be used in conjunction with a catalyst, such as silica-supported sodium hydrogen sulfate, to achieve efficient α-bromination of carbonyl compounds, including β-ketoesters. researchgate.net Solvent-free conditions for bromination with NBS have also been explored and found to be effective for various 1,3-dicarbonyl compounds. psu.edu
Optimization of Reaction Conditions for Selective Monobromination
Achieving selective monobromination is a key consideration in the synthesis of α-bromocyanoacetate esters to avoid the formation of dibrominated byproducts. Several factors can be optimized to favor the desired monobrominated product.
Maintaining a stoichiometric ratio of the cyanoacetate ester to the brominating agent (typically 1:1) is crucial to minimize di-bromination. The reaction temperature is another important parameter; conducting the reaction at ambient or controlled temperatures helps to manage the exothermic nature of the bromination and improve selectivity. Slow, dropwise addition of the brominating agent over a period of time also contributes to controlling the reaction and preventing over-bromination. google.com
The choice of solvent can also influence the reaction's outcome. Anhydrous solvents such as acetic acid or carbon tetrachloride are commonly used to prevent hydrolysis of the ester and cyano groups. For the synthesis of 2-bromo-2-cyanoacetamide (B75607), suspending 2-cyanoacetamide (B1669375) in solvents like benzene, lower alkylbenzenes, or halogenated lower aliphatic hydrocarbons and adding an equivalent of bromine has been shown to selectively produce the monobrominated product. google.com
| Parameter | Condition | Rationale |
| Stoichiometry | 1:1 ratio of cyanoacetate to brominating agent | Minimizes the formation of dibrominated byproducts. |
| Temperature | Ambient or controlled | Controls the exothermic reaction and improves selectivity. |
| Addition of Reagent | Slow, dropwise | Prevents localized high concentrations of the brominating agent. google.com |
| Solvent | Anhydrous (e.g., acetic acid, CCl₄) | Prevents hydrolysis of ester and cyano groups. |
Indirect Synthetic Pathways for α-Bromocyanoacetates
While direct bromination is the most prevalent method, indirect pathways can also be employed for the synthesis of α-bromocyanoacetates. These methods may involve the transformation of other halogenated compounds or strategic introduction of the bromine atom.
Conversion from Related Halogenated Precursors
One indirect approach involves the conversion of related halogenated precursors. For example, it is possible to synthesize 2-bromo-2-cyanoacetamide from the corresponding dibrominated amide by reacting it with dimethylaniline to abstract a bromine atom. google.com Another method involves the reaction of the dibrominated amide with 2-cyanoacetamide in the presence of a Friedel-Crafts catalyst. google.com These methods, however, are generally considered more indirect compared to direct bromination. google.com
Strategies for Introducing the Bromine Atom into the Cyanoacetate Framework
The introduction of a bromine atom into a molecular structure is a common strategy in drug design and organic synthesis to modify the properties of a molecule. ump.edu.plsemanticscholar.org In the context of the cyanoacetate framework, this is most effectively achieved through the direct halogenation methods previously discussed. The reactivity of the α-position of the cyanoacetate makes it the prime site for electrophilic substitution with a bromine source.
Scalability and Industrial Production Considerations
The scalability of the synthesis of α-bromocyanoacetates is an important factor for industrial applications. The direct bromination method is generally amenable to scale-up. For industrial production, continuous-flow bromination is often preferred over batch processes. This involves the continuous addition of bromine to a solution of the cyanoacetate ester, allowing for better temperature control and consistent product quality.
Post-reaction, purification is typically achieved through vacuum distillation to separate the product from unreacted starting materials and the solvent. Solvent recovery and recycling are crucial aspects of industrial synthesis to ensure economic viability and minimize environmental impact. While laboratory-scale purification might involve recrystallization, fractional distillation under reduced pressure is more common in industrial settings to achieve high purity.
| Parameter | Laboratory Scale | Industrial Scale |
| Bromine Addition | Batch | Continuous |
| Solvent Recovery | Often lower | High, for economic and environmental reasons |
| Throughput | Lower (grams to kilograms) | Higher (kilograms to tons) |
| Purification | Recrystallization, chromatography | Fractional vacuum distillation |
Challenges in large-scale production include managing the exothermic nature of the reaction and preventing the hydrolysis of the product. Careful control of reaction parameters and the use of appropriate equipment are essential to address these challenges.
Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Bromo 2 Cyanoacetate
Reactivity of the Bromine Atom and Nucleophilic Substitution Processes
The primary site of reactivity on methyl 2-bromo-2-cyanoacetate is the carbon-bromine bond. The bromine atom, being a good leaving group, is susceptible to displacement by a wide range of nucleophiles. This reactivity is central to the synthetic utility of the compound.
Nucleophilic Displacement of the Bromine Atom
The reaction between halogenoalkanes and nucleophiles is a classic example of nucleophilic substitution. In the case of this compound, the bromine atom can be readily replaced by various nucleophiles. This process typically follows an SN2 (bimolecular nucleophilic substitution) mechanism. In this one-step process, the incoming nucleophile attacks the carbon atom bearing the bromine, simultaneously displacing the bromide ion.
The general mechanism can be represented as: Nu:- + C(Br)(CN)(COOCH3) → [Nu---C(Br)(CN)(COOCH3)]‡ → Nu-C(CN)(COOCH3) + Br-
Where Nu:- represents a generic nucleophile. The reaction proceeds through a transition state (‡) where the nucleophile is forming a new bond to the carbon, and the carbon-bromine bond is breaking.
Influence of Electron-Withdrawing Groups on Reactivity
The rate and feasibility of the nucleophilic substitution are significantly influenced by the electronic environment of the α-carbon. The α-carbon in this compound is attached to two powerful electron-withdrawing groups: the cyano (-C≡N) group and the methyl ester (-COOCH3) group.
These groups exert a strong negative inductive effect (-I effect), pulling electron density away from the α-carbon. This polarization makes the carbon atom highly electrophilic and thus more susceptible to attack by nucleophiles. The presence of these groups activates the C-Br bond towards nucleophilic displacement, making this compound more reactive than simple alkyl bromides like 2-bromopropane. This enhanced reactivity is a key feature of its chemical profile.
Formation of Substituted Cyanoacetates and Phenoxy Esters
The nucleophilic displacement of the bromine atom provides a direct route to a diverse array of substituted methyl cyanoacetate (B8463686) derivatives. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce new functional groups at the α-position.
One notable application is the synthesis of phenoxy esters. In this reaction, a phenoxide ion (generated by treating a phenol (B47542) with a base) acts as the nucleophile, attacking the electrophilic carbon of this compound to displace the bromide ion. This results in the formation of a new carbon-oxygen bond, yielding a methyl 2-cyano-2-phenoxyacetate derivative.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Phenoxide | Sodium Phenoxide | Methyl 2-cyano-2-phenoxyacetate |
| Amine | Ammonia | Methyl 2-amino-2-cyanoacetate |
| Thiolate | Sodium Thiophenoxide | Methyl 2-cyano-2-(phenylthio)acetate |
Carbon-Carbon Bond Formation Reactions
Beyond nucleophilic substitution at the α-carbon, this compound and its derivatives are involved in important carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.
Knoevenagel Condensation Pathways
The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group) and a carbonyl compound (an aldehyde or ketone). scielo.org.mx While this compound itself does not possess an active methylene group, its derivatives, formed via the nucleophilic substitution reactions described above, are excellent substrates for this condensation.
For instance, the product of the reaction with a cyanide ion, methyl 2,2-dicyanoacetate, is not a typical Knoevenagel substrate. However, a related compound, methyl cyanoacetate, is widely used. unifap.brlookchem.com The general pathway involves the deprotonation of the active methylene compound by a weak base to form a stabilized carbanion (an enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product. scielo.org.mx This reaction is a powerful tool for creating new carbon-carbon double bonds. unifap.br
Table 2: Knoevenagel Condensation of Methyl Cyanoacetate with Benzaldehyde
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
Alkylation Reactions Involving α-Carbanions of this compound
The direct formation of an α-carbanion from this compound by deprotonation is generally not feasible, as it would likely lead to the elimination of the bromide ion. However, the compound serves as an excellent alkylating agent for pre-formed carbanions.
In these reactions, a carbanion, typically generated by treating an active methylene compound (like diethyl malonate or ethyl acetoacetate) with a strong base, acts as the nucleophile. uomustansiriyah.edu.iq This carbanion attacks the electrophilic α-carbon of this compound, displacing the bromide ion and forming a new carbon-carbon single bond. This process allows for the construction of more complex carbon skeletons. The reaction is a classic example of an SN2 reaction where the carbanion is the nucleophile and this compound is the electrophilic substrate. uomustansiriyah.edu.iqnih.gov
Table 3: Alkylation of Diethyl Malonate Carbanion
| Carbanion Source | Alkylating Agent | Base | Product |
|---|
Palladium-Catalyzed α-Arylation and Carbonylative Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, these transformations provide a direct route to α-aryl cyanoacetates, which are valuable precursors for various biologically active molecules, including amino alcohols, β-amino acids, and arylacetic acids. organic-chemistry.org The α-arylation of cyanoesters using palladium catalysis has been shown to be a mild and efficient method with a broad scope, capable of constructing highly hindered quaternary carbon centers. organic-chemistry.org
The general mechanism for the palladium-catalyzed α-arylation of carbanions, such as the enolate of methyl cyanoacetate, involves a catalytic cycle that includes oxidative addition, deprotonation, and reductive elimination. The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction. nih.gov Sterically hindered phosphine (B1218219) ligands have been found to be effective in promoting the arylation of malonates and cyanoesters with a range of aryl bromides and chlorides. nih.gov
Carbonylative coupling reactions involving this compound introduce a carbonyl group, leading to the formation of β-keto cyanoesters. These reactions can be mediated by molybdenum hexacarbonyl in a gas-free process. thieme-connect.com A one-pot, two-step carbonylation-decarboxylation process has been developed to synthesize benzoylacetonitriles from aryl iodides and a cyanoacetate, which acts as an acetonitrile (B52724) equivalent. thieme-connect.com More directly, palladium-catalyzed direct carbonylation of bromoacetonitrile (B46782) has been developed to produce 2-cyano-N-acetamide and 2-cyanoacetate compounds under mild conditions. nih.govresearchgate.netresearchgate.net This method is suitable for late-stage functionalization and has been successfully applied in gram-scale experiments. nih.gov
A three-component coupling protocol for the generation of 3-oxo-3-(hetero)arylpropanenitriles (β-ketonitriles) has been developed via a carbonylative palladium-catalyzed alpha-arylation of tert-butyl 2-cyanoacetates with (hetero)aryl bromides. researchgate.net This methodology utilizes a stoichiometric amount of carbon monoxide and mild basic reaction conditions, ensuring excellent functional group tolerance. researchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions with Cyanoacetates
| Reactants | Catalyst System | Product Type | Reference |
| Aryl bromides/chlorides, Dialkyl malonates/Alkyl cyanoesters | Palladium with sterically hindered phosphine ligands | α-Aryl malonates/cyanoesters | nih.gov |
| Aryl iodides, Methyl cyanoacetate, Mo(CO)6 | Palladium(0) | Benzoylacetonitrile | thieme-connect.com |
| Bromoacetonitrile, Amines/Alcohols, CO | Palladium | 2-Cyano-N-acetamide/2-cyanoacetate | nih.govresearchgate.netresearchgate.net |
| (Hetero)aryl bromides, tert-Butyl 2-cyanoacetate, CO | Pd/Xantphos | 3-Oxo-3-(hetero)arylpropanenitriles | researchgate.net |
Cyclopropanation and Related Carbene-Mediated Formations
Cyclopropanation reactions involve the addition of a carbene or carbenoid to an alkene, resulting in the formation of a cyclopropane (B1198618) ring. While the direct use of this compound in well-documented cyclopropanation reactions is not extensively detailed in the provided search results, the generation of a corresponding carbene intermediate would be a plausible pathway for such transformations. The presence of the electron-withdrawing cyano and ester groups would influence the reactivity of the carbene.
Carbenes are highly reactive species that can be generated from various precursors. masterorganicchemistry.com For instance, the photolysis of diazomethane (B1218177) yields methylene carbene, which readily adds to alkenes. masterorganicchemistry.com A more controlled method for cyclopropanation involves the use of diiodomethane (B129776) and a zinc-copper couple, which forms a carbenoid species. masterorganicchemistry.com
In a related context, carbamatoorganozinc carbenoids have been utilized for the synthesis of aminocyclopropanes. researchgate.net This suggests that functionalized carbenoids can be employed for the construction of substituted cyclopropane rings. While direct evidence for the participation of a carbene derived from this compound in cyclopropanation is limited in the provided results, the principles of carbene chemistry suggest its potential as a reactive intermediate for such transformations.
Cyclization and Heterocyclic Ring Formation Reactions
Synthesis of Pyrrole (B145914) Derivatives
Pyrroles are fundamental nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals. researchgate.net The synthesis of substituted pyrroles can be achieved through various strategies, including multi-component reactions. A convenient method for the synthesis of C-substituted and N-substituted pyrroles involves the reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. scirp.org This approach is applicable to a range of alkyl and aryl amines as well as substituted phenacyl bromides. scirp.org
Furthermore, 2-cyanopyrrole derivatives have been synthesized and evaluated as potential tyrosinase inhibitors. frontiersin.org These syntheses involved the reaction of aromatic olefins or alkynes with N,N-dimethylformamide (DMF) and trimethylsilyl (B98337) cyanide (TMSCN) under copper catalysis. frontiersin.org
Table 2: Synthetic Routes to Pyrrole Derivatives
| Starting Materials | Catalyst/Reagent | Key Features | Reference |
| Phenacyl bromides, Pentane-2,4-dione, Amine | DABCO in water | Eco-friendly, convenient for various substrates | scirp.org |
| Methyl isocyanoacetate, Aurone (B1235358) analogues | NaOH | Transition-metal-free, excellent yields | rsc.org |
| Aromatic olefin/alkyne, DMF, TMSCN | Cu(OTf)2, DDQ | Synthesis of 2-cyanopyrrole derivatives | frontiersin.org |
Formation of 2-Pyridones and Related Nitrogen-Containing Heterocycles
2-Pyridones are an important class of heterocyclic compounds with diverse biological activities. bristol.ac.uk Their synthesis can be achieved through various methods, including the Michael addition of acetonitrile derivatives to α,β-unsaturated carbonyl substrates followed by cyclization and oxidation. scielo.org.mx The development of environmentally benign methods for 2-pyridone synthesis is an active area of research, with infrared irradiation being explored as a promoter for these reactions. scielo.org.mx
The construction of 3-cyano-2-pyridones has been accomplished through a metal-free cascade formation of C–C and C–N bonds. nih.gov This approach involves the cycloaddition of ynones and 2-cyanoacetamide (B1669375). Transition metals such as ruthenium, nickel, and rhodium have also been utilized in the cycloaddition of 1,6-diynes with isocyanates to form 2-pyridones. nih.gov
Nitrogen-containing heterocycles, in general, are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. mdpi.comeurekaselect.comclockss.orgnih.govfrontiersin.org The synthesis of these heterocycles often involves cyclization reactions of appropriately functionalized precursors. For instance, intramolecular cyclization of substituted anilines can lead to the formation of indoles and quinolines. clockss.org
Construction of Multiheterocyclic Systems (e.g., Triazolo[3,4-b]thiadiazines)
Fused heterocyclic systems containing the 1,2,4-triazole (B32235) moiety are of significant interest due to their diverse pharmacological activities. nih.gov The synthesis of 1,2,4-triazolo[3,4-b] thieme-connect.comscirp.orgnih.govthiadiazines often involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with various bifunctional electrophiles. nih.govmdpi.com For example, reaction with α-bromo ketones, such as phenacyl bromides, leads to the formation of the triazolothiadiazine ring system. nih.govmdpi.comnih.gov
One-pot multicomponent reactions have also been developed for the synthesis of novel triazolothiadiazine derivatives. nih.gov These methods offer advantages such as shorter reaction times, higher yields, and milder reaction conditions. The construction of these complex heterocyclic systems often involves a sequence of reactions, including condensation and intramolecular cyclization. nih.gov
The versatility of 4-amino-3-mercapto-1,2,4-triazoles as building blocks allows for the synthesis of a wide range of fused heterocyclic systems, including bis( thieme-connect.comscirp.orgnih.govtriazolo[3,4-b] thieme-connect.comscirp.orgnih.govthiadiazines). semanticscholar.org These syntheses often involve the reaction of the triazole precursor with two equivalents of an α-bromo ketone. semanticscholar.org
Pathways to Oxygen-Containing Heterocycles (e.g., Benzofurans)
The synthesis of oxygen-containing heterocycles, such as benzofurans, represents a significant application of this compound in organic synthesis. The reaction typically proceeds through a tandem process involving O-alkylation of a phenolic substrate followed by an intramolecular cyclization.
The generally accepted mechanism for the formation of benzofurans using this compound and substituted phenols begins with the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of this compound in a nucleophilic substitution reaction, displacing the bromide ion and forming an aryl ether intermediate.
The subsequent and crucial step is the intramolecular cyclization. This is typically a base-mediated reaction where a carbanion is generated at the carbon bearing the cyano and ester groups. This carbanion then attacks the aromatic ring, leading to the formation of the furan (B31954) ring. The final step involves the elimination of a leaving group and subsequent tautomerization to yield the aromatic benzofuran (B130515) system. The reaction of salicylaldehydes with cyanoacetates, a related transformation, also proceeds via a Knoevenagel condensation followed by an intramolecular cyclization, highlighting a common strategy for the synthesis of chromene derivatives, another class of oxygen-containing heterocycles. nih.gov
The versatility of this method allows for the synthesis of a variety of substituted benzofurans by simply varying the phenolic starting material. The reaction conditions, particularly the choice of base and solvent, can significantly influence the reaction yield and selectivity.
Table 1: Synthesis of Benzofuran Derivatives from Phenolic Compounds
| Phenolic Substrate | Reagent | Product |
| Phenol | This compound | Methyl 3-amino-2-cyanobenzofuran-2-carboxylate |
| 4-Methoxyphenol | This compound | Methyl 3-amino-6-methoxy-2-cyanobenzofuran-2-carboxylate |
| Salicylaldehyde | Ethyl Cyanoacetate | Ethyl 3-amino-2-oxochromene-4-carboxylate |
Complex Reaction Pathways and Unanticipated Product Formations
The reactivity of this compound is not always straightforward and can be influenced by a variety of factors including the substrate, reaction conditions, and the nature of the nucleophile. The presence of a bromine atom on a tertiary carbon atom that is also alpha to two electron-withdrawing groups (cyano and methoxycarbonyl) makes the molecule susceptible to competing reaction pathways.
Under certain conditions, instead of the expected nucleophilic substitution, elimination reactions can occur, leading to the formation of unsaturated products. The choice of a sterically hindered base or a nucleophile with strong basic properties can favor elimination over substitution. The reaction mechanism can be complex, potentially involving a competition between SN1, SN2, E1, and E2 pathways. For tertiary halides, SN1 and E1 mechanisms are often favored due to the stability of the intermediate carbocation. rsc.orgstackexchange.com
Furthermore, the potential for carbocation rearrangements in SN1-type reactions can lead to the formation of unexpected constitutional isomers. jcu.edu Although the carbocation formed from this compound is stabilized by the adjacent ester and cyano groups, rearrangements are a theoretical possibility, especially in the presence of complex substrates.
An example of an unexpected reaction pathway in a related system involves the reaction of 2-(bromomethyl)-1,3-thiaselenole with ammonium thiocyanate, which at different temperatures leads to either a kinetically controlled ring-expansion product or a thermodynamically controlled rearranged five-membered ring product. researchgate.net This illustrates how subtle changes in reaction conditions can dramatically alter the product outcome, leading to unanticipated molecular architectures.
Table 2: Potential Competing Reaction Pathways for this compound
| Reaction Pathway | Conditions Favoring Pathway | Potential Product Type |
| SN2 | Strong, non-bulky nucleophile; polar aprotic solvent. | Direct substitution product. |
| SN1 | Weak nucleophile; polar protic solvent. | Substitution product (potential for racemization and rearrangement). |
| E2 | Strong, sterically hindered base. | Alkene (elimination product). |
| E1 | Weak base; conditions favoring carbocation formation. | Alkene (concurrently with SN1). |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Bromo 2 Cyanoacetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a definitive structural assignment can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of Methyl 2-bromo-2-cyanoacetate, two primary signals are expected. The methyl protons (-OCH₃) would likely appear as a singlet, given the absence of adjacent protons. The chemical shift of this signal would be influenced by the electronegative oxygen atom. The second signal would correspond to the methine proton (-CH(Br)CN). The presence of two adjacent electronegative groups, bromine and cyano, would deshield this proton, causing its signal to appear at a lower field.
For derivatives such as Methyl 3-(2-bromophenyl)-2-[(2-bromophenyl)methyl]-2-cyanopropionate, the ¹H NMR spectrum is more complex. In this case, the spectrum reveals signals for the aromatic protons, the methyl ester protons, and the diastereotopic methylene (B1212753) protons of the bromobenzyl groups. rsc.org For instance, the aromatic protons typically appear in the range of δ 7.16-7.60 ppm. rsc.org The methyl ester protons present as a singlet around δ 3.75 ppm. rsc.org The methylene protons of the two bromobenzyl groups appear as a pair of doublets (an AB quartet) due to their magnetic non-equivalence, with chemical shifts around δ 3.52 and 3.57 ppm. rsc.org
| Compound | Proton Type | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| This compound | -OCH₃ | ~3.8 | Singlet |
| -CH(Br)CN | ~5.0-5.5 | Singlet | |
| Methyl 3-(2-bromophenyl)-2-[(2-bromophenyl)methyl]-2-cyanopropionate rsc.org | Aromatic-H | 7.16-7.60 | Multiplet |
| -OCH₃ | 3.75 | Singlet | |
| -CH₂- | 3.57 | Doublet (dAB, J = 14.2 Hz) | |
| 3.52 | Doublet (dAB, J = 14.2 Hz) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four carbon environments: the carbonyl carbon of the ester, the methoxy carbon, the alpha-carbon attached to the bromine and cyano groups, and the carbon of the cyano group. The carbonyl carbon is anticipated to resonate at the lowest field (around 160-170 ppm). The cyano carbon signal is expected in the range of 115-120 ppm. The methoxy carbon would appear further upfield, while the alpha-carbon's chemical shift would be significantly influenced by the attached bromine and cyano groups.
In the case of Methyl 3-(2-bromophenyl)-2-[(2-bromophenyl)methyl]-2-cyanopropionate, the ¹³C NMR spectrum confirms the presence of all expected carbon atoms. rsc.org The carbonyl carbon appears at δ 168.5 ppm. rsc.org The aromatic carbons resonate in the region of δ 125.9-134.0 ppm. rsc.org The cyano carbon is observed at δ 117.8 ppm. rsc.org The methoxy carbon gives a signal at δ 53.8 ppm, and the alpha-carbon and methylene carbons appear at δ 51.1 and 40.9 ppm, respectively. rsc.org
| Compound | Carbon Type | Predicted/Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | C=O | ~165 |
| -C(Br)CN | ~40-50 | |
| -OCH₃ | ~53 | |
| -CN | ~115 | |
| Methyl 3-(2-bromophenyl)-2-[(2-bromophenyl)methyl]-2-cyanopropionate rsc.org | C=O | 168.5 |
| Aromatic-C | 125.9-134.0 | |
| -CN | 117.8 | |
| -OCH₃ | 53.8 | |
| Quaternary-C | 51.1 | |
| -CH₂- | 40.9 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano group (C≡N), the carbonyl group (C=O) of the ester, and the C-O and C-Br single bonds.
The strong, sharp absorption band for the nitrile stretching vibration is typically observed in the range of 2260-2240 cm⁻¹. The carbonyl stretching vibration of the ester group will give rise to a strong absorption band in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the fingerprint region, typically between 600 and 500 cm⁻¹.
For the parent compound, Methyl cyanoacetate (B8463686), the IR spectrum shows a C≡N stretch at approximately 2260 cm⁻¹ and a C=O stretch around 1750 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N (Nitrile) | Stretching | 2260-2240 | Medium to Strong, Sharp |
| C=O (Ester) | Stretching | 1750-1735 | Strong |
| C-O (Ester) | Stretching | 1300-1000 | Medium |
| C-Br | Stretching | 600-500 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₄H₄BrNO₂), the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The calculated molecular weight is approximately 177.98 g/mol . nih.gov
Common fragmentation pathways would likely involve the loss of the bromine atom, the methoxy group (-OCH₃), or the entire ester group (-COOCH₃). The fragmentation of alkyl halides can occur via heterolytic cleavage. The presence of the cyano group may also influence the fragmentation pattern.
| m/z | Predicted Fragment Ion | Significance |
|---|---|---|
| 177/179 | [C₄H₄⁷⁹BrNO₂]⁺ / [C₄H₄⁸¹BrNO₂]⁺ | Molecular ion peaks (M⁺, M+2⁺) |
| 98 | [M - Br]⁺ | Loss of bromine atom |
| 146/148 | [M - OCH₃]⁺ | Loss of methoxy group |
| 118/120 | [M - COOCH₃]⁺ | Loss of carbomethoxy group |
| 59 | [COOCH₃]⁺ | Carbomethoxy fragment |
X-ray Crystallography and Single Crystal Diffraction Studies for Solid-State Structure
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While no crystal structure for this compound itself is readily available in the searched literature, studies on related brominated and cyanated organic molecules provide insights into the expected solid-state interactions.
Computational Chemistry and Theoretical Studies on Methyl 2 Bromo 2 Cyanoacetate and Its Reactivity
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like Methyl 2-bromo-2-cyanoacetate.
Detailed computational studies providing specific data on the molecular conformations and equilibrium geometries of isolated this compound are not extensively documented in publicly available literature. However, standard DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or larger, would be the standard approach to determine these properties. Such calculations would yield crucial information about bond lengths, bond angles, and dihedral angles of the molecule's most stable conformers. The geometry around the central carbon atom, which is bonded to a bromine atom, a cyano group, a carbonyl group, and a methoxy group, would be of particular interest as it dictates the molecule's steric and electronic properties.
Table 1: Expected Parameters from DFT Geometry Optimization of this compound
| Parameter | Description | Expected Information |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-Br, C-CN, C-C=O). | Provides insight into bond strength and type. |
| Bond Angles | The angle formed by three connected atoms (e.g., Br-C-CN). | Determines the local shape of the molecule. |
| Dihedral Angles | The angle between two planes defined by four atoms. | Describes the rotation around single bonds and determines the overall 3D conformation. |
| Rotational Barriers | The energy required to rotate around a specific single bond. | Helps to identify stable and transient conformers. |
This compound is a versatile reagent in organic synthesis, often acting as an electrophile due to the presence of the bromine atom and the electron-withdrawing cyano and ester groups. DFT calculations are instrumental in elucidating the mechanisms of reactions involving this compound. For instance, in nucleophilic substitution reactions, where a nucleophile replaces the bromide, DFT can be used to map out the potential energy surface of the reaction. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The geometry and energy of the transition state provide critical information about the reaction's feasibility and kinetics. While specific, in-depth computational studies on the reaction mechanisms of this compound are not widely published, it is a common practice in modern chemical research to employ DFT for such investigations. For example, in studies of SN2 reactions involving α-halo carbonyl compounds, DFT is used to model the approach of the nucleophile and the departure of the leaving group, providing a detailed picture of the concerted bond-breaking and bond-forming processes.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. For an electrophile like this compound, the LUMO is of particular importance as it is the orbital that will accept electrons from a nucleophile. DFT calculations can provide detailed information about the energies and spatial distributions of the HOMO and LUMO.
Table 2: General Insights from FMO Analysis of an α-Halo Carbonyl Compound
| Molecular Orbital | Role in Reactivity | Expected Localization in this compound |
| HOMO | Electron-donating orbital | Primarily on the oxygen and bromine atoms. |
| LUMO | Electron-accepting orbital | Primarily on the σ* orbital of the C-Br bond. |
| HOMO-LUMO Gap | Indicator of chemical reactivity | A smaller gap suggests higher reactivity towards nucleophiles. |
This compound has a stereocenter at the α-carbon, and its reactions can therefore be stereoselective. DFT calculations are a powerful tool for understanding the origins of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which product is likely to be favored. For example, in a reaction involving a chiral catalyst, DFT can be used to model the non-covalent interactions between the substrate, the reagent, and the catalyst in the transition state. These interactions can lead to a significant energy difference between the diastereomeric transition states, which in turn results in a high enantiomeric excess of one product. While specific computational studies detailing the origin of stereoselectivity in reactions of this compound are not prevalent, this type of analysis is a standard application of DFT in modern organic chemistry.
Molecular Docking and Interaction Energy Calculations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is most commonly used in drug discovery to predict the binding of a small molecule ligand to the active site of a protein. For a reactive intermediate like this compound, molecular docking could be employed to study its interaction with the active site of a catalyst, for instance, an enzyme or a synthetic chiral catalyst.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity. The results of a docking study can provide valuable insights into the key interactions (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that are responsible for binding. Following the docking, more accurate methods like DFT or ab initio calculations can be used to calculate the interaction energy between the molecule and the binding site. There are currently no specific molecular docking studies focused on this compound reported in the scientific literature.
Catalytic Applications and Methodological Development Utilizing Methyl 2 Bromo 2 Cyanoacetate
Role as a Substrate in Transition Metal-Catalyzed Reactions
Methyl 2-bromo-2-cyanoacetate serves as a key substrate in a range of transition metal-catalyzed reactions, primarily due to the reactivity of its carbon-bromine bond. This bond is susceptible to oxidative addition to low-valent transition metal complexes, initiating catalytic cycles that lead to the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions have been a cornerstone of this field. For instance, palladium complexes have been shown to catalyze the dehydrohalogenation of alkyl bromides, a process that can be conceptually extended to substrates like this compound to generate unsaturated products or participate in coupling reactions. The general mechanism for such transformations often involves the oxidative addition of the alkyl bromide to a Pd(0) species, followed by subsequent steps such as β-hydride elimination or transmetalation. mit.edu While direct examples with this compound are not extensively documented in readily available literature, the principles of palladium catalysis suggest its potential in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, where the bromo-cyanoacetate moiety could be coupled with various partners.
Rhodium catalysts have also been explored for transformations involving related diazoesters, which share some reactivity patterns with α-halo esters. For example, Rh₂(OAc)₄ has been used to catalyze the annulation and olefination of 2-aroylpyrroles with diazoesters. rsc.org Although this does not directly involve this compound, it highlights the potential for rhodium catalysis to mediate complex transformations with functionalized acetate (B1210297) derivatives.
The following table summarizes the types of transition metal-catalyzed reactions where substrates similar to this compound are employed, suggesting potential applications for the title compound.
| Catalyst System | Reaction Type | Potential Product Class |
| Palladium(0) complexes | Cross-coupling (e.g., Suzuki, Heck) | α-Aryl or α-vinyl cyanoacetates |
| Palladium(II) acetate | Oxidative Cyclization | Functionalized carbocycles and heterocycles |
| Rhodium(II) carboxylates | Carbene/carbenoid chemistry (from related diazo compounds) | Cyclopropanes, cyclopropenes, ylides |
| Copper(I) complexes | Atom Transfer Radical Addition (ATRA) | Functionalized cyanoacetates |
Enantioselective and Asymmetric Catalysis for Chiral Compound Synthesis
The development of enantioselective and asymmetric catalytic methods is crucial for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science. This compound, with its prochiral center, is an attractive substrate for such transformations.
A significant area of research has been the asymmetric cyclopropanation of olefins. While many studies focus on diazo compounds as carbene precursors, the use of brominated compounds in Michael-initiated ring-closure (MIRC) reactions offers an alternative pathway. In this context, chiral catalysts can control the stereochemistry of the resulting cyclopropane (B1198618) ring. For instance, organocatalysts derived from cinchona alkaloids have been successfully employed in the asymmetric cyclopropanation of conjugated cyanosulfones. rsc.org This methodology could potentially be adapted for reactions involving this compound and electron-deficient alkenes.
Furthermore, the organocatalyzed asymmetric cyclopropanation of bromonitromethane (B42901) with α-cyano-α,β-unsaturated imides has been achieved using bifunctional thiourea (B124793) catalysts. kyoto-u.ac.jp This reaction proceeds with high enantioselectivity, demonstrating the feasibility of using α-halo compounds in asymmetric organocatalysis to construct complex chiral structures. The introduction of the cyano group on the substrate was found to be crucial for activating the Michael acceptor. kyoto-u.ac.jp
The following table provides examples of chiral catalysts and reaction types that have been successfully used for asymmetric synthesis with related substrates, indicating their potential applicability to this compound.
| Chiral Catalyst Type | Reaction Type | Product Stereochemistry |
| Cinchona alkaloid derivatives | Asymmetric Cyclopropanation | High enantioselectivity (up to 96% ee) |
| Bifunctional thioureas | Asymmetric Nitrocyclopropanation | High enantioselectivity |
| Chiral Phase-Transfer Catalysts | Asymmetric Alkylation | Formation of chiral quaternary centers |
Organocatalytic Transformations and their Mechanistic Aspects
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for a wide range of transformations. This compound can participate in organocatalytic reactions, typically acting as an electrophile or a precursor to a nucleophilic species after deprotonation.
The Michael addition is a prominent example of an organocatalytic reaction where derivatives of this compound can be involved. The presence of the electron-withdrawing cyano and ester groups acidifies the α-proton, facilitating the formation of a stabilized enolate under basic conditions. This enolate can then act as a nucleophile in Michael additions to various acceptors. Chiral organocatalysts, such as secondary amines (e.g., proline derivatives) or thioureas, can control the stereochemical outcome of these reactions. rsc.org
Mechanistic studies, often supported by DFT calculations, have been instrumental in understanding the stereoselectivity of these organocatalytic reactions. For instance, in the Michael addition of aldehydes to 2-furanones, the protonation of the anionic malonate intermediate by water, mediated by a hydrogen bond bridge with the catalyst, was identified as the rate-determining step for the formation of the major product. rsc.org Similar mechanistic principles can be applied to reactions involving this compound to rationalize and predict the stereochemical outcomes.
The following table outlines common organocatalytic activation modes and their relevance to the reactivity of this compound.
| Organocatalytic Activation | Role of this compound | Potential Reaction |
| Enamine Catalysis | Electrophile (after iminium ion formation with the acceptor) | Michael Addition |
| Iminium Catalysis | Not directly involved, but acceptor is activated | Michael Addition |
| Hydrogen Bonding Catalysis (e.g., thioureas) | Electrophile or Nucleophile (depending on reaction) | Michael Addition, Alkylation |
| Brønsted Base Catalysis | Nucleophile (after deprotonation) | Michael Addition, Aldol-type reactions |
Applications in Radical-Mediated Transformations
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-mediated transformations. These reactions offer a powerful and often complementary approach to ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
A key application of α-halo esters in radical chemistry is Atom Transfer Radical Polymerization (ATRP). wikipedia.orgtcichemicals.com In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst (typically copper or iron). The catalyst reversibly activates and deactivates the propagating radical, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. This compound, with its activated C-Br bond, is a potential initiator for ATRP, enabling the synthesis of polymers with a cyanoacetate (B8463686) end-group.
Furthermore, this compound can participate in atom transfer radical addition (ATRA) reactions. In a classic example, the radical addition of ethyl cyanoacetate to conjugated olefins, initiated by t-butyl peroxide, has been reported. rsc.orgum.edu.my This reaction proceeds via the formation of a cyano(ethoxycarbonyl)methyl radical, which then adds to the olefin. This precedent suggests that this compound could be used in similar radical addition reactions, initiated either thermally, photochemically, or through photoredox catalysis. beilstein-journals.org
The table below summarizes different methods for generating radicals from precursors like this compound and the types of transformations they can undergo.
| Radical Generation Method | Reaction Type | Key Features |
| Thermal Initiators (e.g., AIBN, peroxides) | Radical Addition, Cyclization | Requires elevated temperatures |
| Photochemical Initiation | Radical Addition, Polymerization | Utilizes UV or visible light |
| Transition Metal Catalysis (e.g., ATRP, ATRA) | Controlled Polymerization, Radical Addition | Reversible activation/deactivation of radicals |
| Photoredox Catalysis | Radical Addition, Functionalization | Mild reaction conditions using visible light |
Applications in Complex Molecule Synthesis and Organic Transformations
Role as a Versatile Building Block and Synthetic Intermediate
The utility of Methyl 2-bromo-2-cyanoacetate in organic synthesis stems from its capacity to act as a versatile building block. Organic building blocks are fundamental molecular units used for the bottom-up assembly of more complex structures in fields like medicinal chemistry and materials science cymitquimica.comfluorochem.co.uk. The reactivity of MBrCA is centered on its three principal functional groups. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the cyano and methyl ester groups can participate in various cyclization and condensation reactions.
This polyfunctionality allows MBrCA to be a valuable synthetic intermediate for creating a wide array of organic compounds. Its ability to undergo multiple, distinct types of chemical reactions makes it a powerful tool for chemists aiming to build intricate molecular frameworks. For instance, the presence of both the cyano and bromo functionalities allows it to participate in nucleophilic substitutions and cyclizations, leading to diverse derivatives smolecule.com.
Key Reactive Features of this compound
| Functional Group | Type of Reaction | Synthetic Utility |
|---|---|---|
| Bromo Group (-Br) | Nucleophilic Substitution | Acts as a leaving group, allowing the introduction of various nucleophiles (e.g., amines, thiols, carbanions). |
| Cyano Group (-C≡N) | Cyclization, Condensation, Reduction | Participates in the formation of heterocyclic rings and can be reduced to an amine or hydrolyzed to a carboxylic acid. |
| Methyl Ester Group (-COOCH₃) | Condensation, Hydrolysis, Aminolysis | Can be involved in Claisen-type condensations or converted to other functional groups like carboxylic acids or amides. |
Introduction of the Cyanoacetate (B8463686) Moiety into Diverse Organic Scaffolds
A primary application of this compound is the introduction of the cyanoacetate functional group into a wide range of organic molecules. This is typically achieved through nucleophilic substitution reactions where the bromide ion is displaced by a suitable nucleophile. The cyanoacetate moiety is a valuable structural unit in medicinal chemistry and is found in various biologically active compounds.
The reaction of MBrCA with different nucleophiles leads to the formation of new carbon-carbon or carbon-heteroatom bonds, effectively transferring the cyanoacetate group to the nucleophilic substrate. This strategy is employed to synthesize α,α-disubstituted amino acids and other complex structures. For example, the dialkylation of methyl cyanoacetate is a key step in a practical methodology for preparing 2-aminoethyl α,α-disubstituted β-amino amides researchgate.net. While this example uses the parent methyl cyanoacetate, the principle extends to its brominated counterpart for introducing the moiety onto a pre-existing scaffold via substitution.
Examples of Cyanoacetate Moiety Introduction
| Nucleophile Class | Reaction Type | Resulting Organic Scaffold |
|---|---|---|
| Amines (R-NH₂) | N-Alkylation | N-substituted 2-amino-2-cyanoacetates |
| Alcohols/Phenols (R-OH) | O-Alkylation | O-substituted 2-alkoxy/aryloxy-2-cyanoacetates |
| Thiols (R-SH) | S-Alkylation | S-substituted 2-thio-2-cyanoacetates |
| Carbanions (e.g., Enolates) | C-Alkylation | α-substituted β-dicarbonyl or related compounds |
Strategies for Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom (C-X) bonds is a cornerstone of synthetic organic chemistry, crucial for building the skeletons of pharmaceuticals and other functional materials nih.govorganicreactions.orgresearchgate.net. This compound is an effective reagent for this purpose, facilitating the creation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds through the displacement of its bromine atom.
Carbon-Nitrogen (C-N) Bond Formation
The reaction of MBrCA with nitrogen-based nucleophiles is a direct route to forming C-N bonds. This is particularly useful in the synthesis of nitrogen-containing heterocycles, which are prevalent in biologically active molecules frontiersin.orgnih.govnih.gov. Amines, hydrazines, and other nitrogenous compounds can react with MBrCA to form intermediates that can subsequently cyclize to produce rings such as pyridines, pyrimidines, and triazines mdpi.comtubitak.gov.tr. For instance, cyanoacetamide derivatives, closely related to MBrCA, are extensively used as precursors for a wide variety of nitrogen-containing heterocycles tubitak.gov.tr.
Carbon-Oxygen (C-O) Bond Formation
Oxygen-containing heterocycles are another important class of compounds found in numerous natural products with significant pharmacological properties nih.govsemanticscholar.org. MBrCA can react with oxygen nucleophiles like alcohols, phenols, or carboxylic acids. These reactions, typically proceeding under basic conditions, result in the formation of an ether or ester linkage at the α-position of the cyanoacetate. These intermediates can be designed to undergo subsequent intramolecular cyclization, providing a pathway to oxygen-containing rings such as furans, pyrans, or benzofurans rsc.orgsciepub.com.
Carbon-Sulfur (C-S) Bond Formation
The synthesis of sulfur-containing compounds is of great interest due to their unique biological activities and applications in materials science rsc.orgnih.gov. MBrCA readily reacts with sulfur nucleophiles such as thiols, thiophenols, and thiourea (B124793). This S-alkylation reaction provides a direct method for forming carbon-sulfur bonds. The resulting products can be valuable intermediates for the synthesis of sulfur-containing heterocycles like thiazoles and thiophenes sciepub.com.
Carbon-Heteroatom Bond Formation Using this compound
| Heteroatom | Nucleophile Example | Product Type / Intermediate | Potential Heterocyclic Product |
|---|---|---|---|
| Nitrogen | Aniline (B41778) (C₆H₅NH₂) | Methyl 2-anilino-2-cyanoacetate | Indoles, Quinolines |
| Oxygen | Phenol (B47542) (C₆H₅OH) | Methyl 2-cyano-2-phenoxyacetate | Benzofurans |
| Sulfur | Thiophenol (C₆H₅SH) | Methyl 2-cyano-2-(phenylthio)acetate | Benzothiophenes |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of α-halocarbonyl compounds often involves the use of stoichiometric amounts of hazardous reagents like elemental halogens and environmentally persistent solvents. wikipedia.org Future research is geared towards the development of greener and more sustainable synthetic methodologies that prioritize safety, atom economy, and the reduction of chemical waste.
Key areas of development include:
Catalytic Halogenation: Moving away from stoichiometric brominating agents towards catalytic systems that use safer bromine sources. This could involve electrochemistry or the use of catalysts that can activate less reactive bromine sources, minimizing the formation of hazardous byproducts.
Photocatalytic Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. researchgate.net Future routes could explore the photocatalytic bromination of methyl cyanoacetate (B8463686) using benign bromine radical precursors, offering a more energy-efficient and selective pathway.
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents more securely. Developing a flow-based synthesis for Methyl 2-bromo-2-cyanoacetate could enable safer production on a larger scale and allow for precise control over reaction parameters, potentially improving yield and purity.
Green Solvents: Replacing traditional chlorinated solvents with more environmentally friendly alternatives is a critical aspect of sustainable chemistry. unibo.it Research will likely focus on adapting synthetic protocols to work in green solvents such as bio-derived esters (e.g., ethyl acetate), carbonates, or even aqueous systems where applicable. whiterose.ac.ukacs.org
| Parameter | Conventional Methods | Emerging Sustainable Routes |
|---|---|---|
| Reagents | Stoichiometric elemental bromine | Catalytic systems, safer bromine sources, photocatalysts |
| Solvents | Chlorinated solvents (e.g., CCl4) | Green solvents (e.g., ethyl acetate (B1210297), bio-based solvents) unibo.it |
| Energy Input | Often requires heating | Visible light (photocatalysis), lower energy requirements |
| Safety | Use of toxic and corrosive reagents | Improved safety via flow chemistry and less hazardous materials |
| Waste | Significant hazardous waste generation | Reduced waste, improved atom economy |
Integration with Advanced Catalytic Systems
The reactivity of this compound can be precisely controlled and expanded through the use of advanced catalytic systems. Future research will focus on integrating this compound with novel catalysts to achieve transformations that are currently challenging.
Organocatalysis: Asymmetric organocatalysis provides a powerful method for the enantioselective functionalization of carbonyl compounds. researchgate.netrsc.org Chiral amine catalysts, such as prolinol derivatives or imidazolidinones, could be employed to mediate enantioselective reactions where the chiral catalyst controls the stereochemical outcome of the addition of nucleophiles to the molecule or reactions involving the enolate form. researchgate.netscispace.com
Photoredox Catalysis: The synergistic combination of photoredox catalysis with other catalytic modes, such as organocatalysis, opens up new reaction pathways. scispace.com For this compound, this could involve the single-electron reduction of the carbon-bromine bond to generate a radical intermediate. This radical could then participate in various coupling reactions, such as alkylations with olefins, that are not accessible through traditional ionic pathways. researchgate.net
Metal-Based Catalysis: Transition metal catalysts, including those based on manganese, palladium, or copper, are known to be highly effective for a range of cross-coupling and functionalization reactions. nih.gov Future applications could involve the development of catalytic systems for the α-arylation or α-alkylation of the enolate derived from this compound, providing direct access to a wide array of complex derivatives. nih.gov
Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. nih.gov While challenging, the development of enzymes, such as specific dehalogenases or esterases, could enable highly chemo- and regioselective transformations of this compound under mild, aqueous conditions.
Computational Design of New Reactivity and Selectivity Profiles
The intersection of computational chemistry and synthetic organic chemistry is providing unprecedented tools for understanding and predicting chemical reactivity. Machine learning and quantum mechanical calculations are poised to accelerate the discovery of new reactions involving this compound.
Machine Learning for Reaction Optimization: By training algorithms on large datasets of reaction outcomes, machine learning models can predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation. rsc.orgrjptonline.org This approach can drastically reduce the amount of empirical experimentation required to develop new synthetic methods for this compound. These models can predict reaction yields and identify the most influential reaction parameters. cmu.edu
Density Functional Theory (DFT) Calculations: DFT and other quantum mechanical methods can be used to model reaction mechanisms at the molecular level. These calculations can elucidate transition state geometries and energies, providing deep insights into the factors that control reactivity and selectivity. For this compound, DFT could be used to predict its behavior with different nucleophiles or in the presence of various catalysts, guiding the rational design of new selective reactions.
Predictive Reactivity Models: Computational tools can be developed to predict the chemical compatibility and potential side reactions of highly functionalized molecules like this compound in complex reaction mixtures. rsc.org This in silico screening can help chemists anticipate challenges and design more robust synthetic routes.
| Computational Tool | Application for this compound | Potential Outcome |
|---|---|---|
| Machine Learning | Predicting reaction yields and optimal conditions. rsc.orgcmu.edu | Accelerated discovery of new reactions and optimized synthetic protocols. |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Rational design of catalysts and reaction conditions for high selectivity. |
| Reactivity Prediction Software | Screening for potential side reactions and compatibility. rsc.org | Improved design of complex, multi-step syntheses. |
Exploration of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov The unique combination of functional groups in this compound makes it an intriguing candidate for the design of novel MCRs.
While not a typical substrate for classic MCRs like the Passerini or Ugi reactions in its intact form, its functionalities can be leveraged in new MCR designs. researchgate.netorganic-chemistry.org Future research in this area could focus on:
Sequential MCRs: Designing one-pot sequences where this compound first reacts to form an intermediate that then participates in a subsequent multicomponent reaction.
Building Block for Heterocycles: The compound's reactive sites make it an ideal starting point for the synthesis of highly substituted heterocyclic rings, which are prevalent in medicinal chemistry. researchgate.netmdpi.comtubitak.gov.tr A one-pot reaction involving this compound, a dinucleophile, and a third component could provide rapid access to novel heterocyclic scaffolds.
Radical-Based MCRs: As mentioned, photocatalysis can generate a radical from the C-Br bond. This radical could be trapped in a multicomponent fashion, reacting with two or more other molecules in a cascade process to build complex structures in a single, light-driven step.
The exploration of this compound in MCRs represents a significant opportunity to expand the toolkit of synthetic chemists, enabling the efficient construction of diverse and complex molecules from a readily accessible starting material.
Q & A
Q. Data Contradiction Example :
- A study reported a C-Br stretching frequency at 560 cm⁻¹, while another noted 580 cm⁻¹. Resolution involves repeating measurements in identical solvents (e.g., KBr pellet vs. solution) .
What competing reaction pathways occur during the synthesis of this compound, and how are they controlled?
Advanced Analysis:
- Pathway 1 : Bromination at the α-carbon vs. Pathway 2 : Nucleophilic attack on the cyano group.
- Control strategies :
- Side reactions : Hydrolysis of the ester group under acidic conditions. Mitigated by maintaining pH > 7 and anhydrous conditions .
How can computational modeling guide the design of this compound derivatives with enhanced reactivity?
Advanced Methodology:
- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the α-carbon shows high electrophilicity (f⁺ = 0.15), favoring SN2 reactions .
- Molecular docking : Screen derivatives for bioactivity (e.g., enzyme inhibition) by simulating interactions with target proteins (e.g., HCV NS3 protease) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
